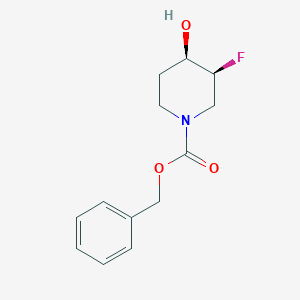

cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Description

Significance of Fluorine in Medicinal Chemistry and Drug Discovery

The introduction of fluorine into drug candidates has become a routine and highly effective strategy in medicinal chemistry. researchgate.netchemshuttle.com Once a rarity, fluorinated pharmaceuticals now represent a significant portion of all commercially available medicines, a testament to the transformative impact of this small yet powerful element. sci-hub.boxgoogle.com

The substitution of hydrogen with fluorine can profoundly alter a molecule's biological activity and pharmacological profile. sci-hub.boxnih.gov Due to its high electronegativity and small size, fluorine can modulate the acidity (pKa) of nearby functional groups, thereby influencing a drug's solubility, absorption, and receptor-binding affinity. google.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific positions, leading to improved metabolic stability and a longer drug half-life. researchgate.netsigmaaldrich.com This increased stability prevents the rapid breakdown of the drug in the body, allowing for more sustained therapeutic effects. The strategic placement of fluorine can also enhance membrane permeability, facilitating the drug's ability to reach its target within the cells. researchgate.netsci-hub.box

Table 1: Physicochemical Properties of Fluorine vs. Hydrogen

| Property | Fluorine (F) | Hydrogen (H) |

|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.20 |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 |

| C-F Bond Energy (kcal/mol) | ~116 | ~99 |

| C-H Bond Energy (kcal/mol) | - | ~99 |

Fluorine's unique electronic properties play a crucial role in how a drug molecule interacts with its biological target, a process known as molecular recognition. The polarized nature of the carbon-fluorine bond can lead to favorable electrostatic interactions, including dipole-dipole and ion-dipole interactions, with amino acid residues in a protein's binding pocket. While not a classic hydrogen bond donor, fluorine can act as a weak hydrogen bond acceptor. These subtle yet significant interactions can enhance binding affinity and selectivity for the intended target, leading to a more potent and specific therapeutic effect.

Importance of Piperidine (B6355638) Core in Pharmaceutical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. Its prevalence in both natural products and synthetic drugs highlights its remarkable utility and biological relevance.

A vast number of FDA-approved drugs feature a piperidine core, underscoring its importance in successful drug design. This structural motif is found in medications spanning a wide range of therapeutic areas, including psychiatry, pain management, and oncology. Prominent examples include the antipsychotic haloperidol, the ADHD medication methylphenidate (Ritalin), and the opioid analgesic fentanyl. The piperidine scaffold is also a common feature in a diverse array of natural alkaloids with significant biological activities, such as piperine (B192125) from black pepper and the toxin coniine from poison hemlock.

Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Area |

|---|---|

| Haloperidol | Antipsychotic |

| Methylphenidate | ADHD |

| Donepezil | Alzheimer's Disease |

| Fentanyl | Analgesic |

| Paroxetine | Antidepressant |

Beyond its presence in final drug structures, the piperidine ring is a highly versatile building block, or synthon, in organic synthesis. Its conformational flexibility, combined with the reactivity of the nitrogen atom, allows for the straightforward introduction of various substituents and the construction of complex molecular architectures. Synthetic chemists can readily modify the piperidine core to explore structure-activity relationships and fine-tune the pharmacological properties of a lead compound. The development of stereoselective synthetic methods has further expanded its utility, enabling the precise synthesis of chiral piperidine derivatives with specific three-dimensional arrangements crucial for biological activity.

Rationale for Research on cis-1-Cbz-3-fluoro-4-hydroxypiperidine

The compound this compound represents a strategic convergence of the beneficial features of both fluorine and the piperidine scaffold. As a specific stereoisomer, it offers a well-defined three-dimensional structure that is highly sought after in drug design. The "cis" configuration, where the fluorine and hydroxyl groups are on the same side of the ring, provides a fixed spatial arrangement of these functional groups, which can be critical for precise interactions with a biological target.

This compound is recognized as a valuable synthetic intermediate, or building block, for the construction of more complex and potentially bioactive molecules. The carboxybenzyl (Cbz) group serves as a protecting group for the nitrogen atom, allowing for selective chemical transformations at other positions of the ring. The fluorine atom at the 3-position can impart the aforementioned benefits of enhanced metabolic stability and modulated basicity of the piperidine nitrogen. The hydroxyl group at the 4-position provides a handle for further chemical modifications, enabling the attachment of other molecular fragments to build a diverse library of compounds for biological screening.

The synthesis of such specifically substituted and stereochemically defined fluorinated piperidines can be challenging. Therefore, research into synthetic routes to access compounds like this compound is crucial for advancing medicinal chemistry. Its availability allows researchers to systematically investigate how the unique combination of a cis-fluoro-hydroxy-piperidine scaffold influences the pharmacological properties of new chemical entities, making it a key target for both synthetic methodology development and its application in drug discovery programs.

Combination of Fluorine and Hydroxypiperidine Moiety

Studies on related fluorinated cyclic compounds have shown that fluorine substitution can have a profound impact on the conformational preferences of the ring. nih.govd-nb.info For instance, in fluorinated piperidines, there is often a preference for the fluorine atom to occupy an axial position, which can be attributed to favorable electrostatic interactions and hyperconjugation. nih.govscientificupdate.com This conformational control is crucial for pre-organizing the molecule into a bioactive conformation for optimal target engagement.

The presence of both fluorine and a hydroxyl group can also influence the molecule's polarity and lipophilicity. While fluorination can increase lipophilicity, the hydroxyl group adds a polar character. nih.govbrighton.ac.uk This balance is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Below is a table summarizing the general effects of fluorine substitution on the physicochemical properties of piperidine scaffolds, based on findings from various studies.

| Property | Effect of Fluorination | Rationale |

| Basicity (pKa) | Generally decreases | The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom. tandfonline.com |

| Lipophilicity (LogP) | Can increase or decrease | Dependent on the position and number of fluorine atoms. Can increase hydrophobic surface area but also impact polarity. nih.govresearchgate.net |

| Conformation | Influences ring puckering and substituent orientation | Stereoelectronic effects, such as the gauche effect and electrostatic interactions, can favor specific conformations. nih.govnih.gov |

| Metabolic Stability | Generally increases | The high strength of the C-F bond can prevent enzymatic degradation at that position. nih.gov |

Potential for Targeted Drug Design

The this compound scaffold is a highly valued building block in medicinal chemistry, particularly for the synthesis of complex and stereochemically defined molecules. nih.gov The "cis" stereochemistry of the fluorine and hydroxyl groups provides a specific three-dimensional arrangement that can be exploited for targeted drug design. The carboxybenzyl (Cbz) protecting group on the nitrogen allows for further chemical modifications and coupling to other molecular fragments.

The enantioselective synthesis of the core structure, cis-3-fluoropiperidin-4-ol, highlights its importance as a chiral building block for creating stereoisomerically pure drugs. nih.gov This is of paramount importance as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

The application of such fluorinated hydroxypiperidine scaffolds can be envisioned in the design of inhibitors for various enzymes and receptors where precise hydrogen bonding and stereochemical complementarity are key for high-affinity binding. For example, the hydroxyl group can mimic the interactions of serine, threonine, or tyrosine residues in a protein's active site, while the fluorine atom can enhance binding through favorable electrostatic interactions or by displacing water molecules.

The table below illustrates the potential impact of incorporating the cis-3-fluoro-4-hydroxypiperidine motif into a drug candidate.

| Feature of the Scaffold | Implication for Drug Design |

| Rigid "cis" conformation | Pre-organizes the molecule for binding, potentially increasing affinity and selectivity. |

| Hydroxyl group | Provides a key hydrogen bonding interaction point with the target protein. |

| Fluorine atom | Modulates pKa, improves metabolic stability, and can enhance binding affinity through specific interactions. |

| Chiral nature | Allows for the development of single-enantiomer drugs, leading to improved efficacy and reduced side effects. thieme-connect.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Conformational Analysis

Determination of Relative and Absolute Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of fluorinated organic molecules. In the case of cis-1-Cbz-3-fluoro-4-hydroxypiperidine, both ¹H and ¹⁹F NMR spectroscopy provide critical insights. The magnitude of the vicinal coupling constants (³J) between protons and between protons and fluorine is particularly informative.

For instance, the coupling constant between the proton at C3 and the fluorine atom (³J(H3, F)) and between the proton at C4 and the adjacent protons can help establish the relative orientation of these substituents. A large diaxial coupling constant would suggest a trans-relationship between the coupled nuclei, while smaller axial-equatorial or equatorial-equatorial couplings would indicate a cis-relationship. Analysis of the ³J(¹⁹F,¹H) coupling in NMR experiments is a common method to determine the relative orientation of the fluorine atom, which is often found to adopt either an axial or equatorial orientation exclusively. nih.gov

Infrared (IR) spectroscopy can also provide clues about the stereochemistry through the analysis of intramolecular hydrogen bonding. In the cis-isomer, a hydrogen bond may form between the hydroxyl group and the fluorine atom or the nitrogen of the piperidine (B6355638) ring, leading to characteristic shifts in the O-H stretching frequency.

A summary of typical NMR coupling constants used for conformational analysis of fluorinated piperidines is presented below:

| Coupling Type | Typical Value (Hz) for Axial Fluorine | Typical Value (Hz) for Equatorial Fluorine |

| ³J(F, H_axial) | 25-45 | 5-15 |

| ³J(F, H_equatorial) | 5-15 | 15-25 |

This table provides generalized ranges for ³J(F,H) coupling constants in fluorinated cyclohexanes and piperidines, which are indicative of the relative orientation of the coupled nuclei.

The most definitive method for determining both the conformation and the absolute configuration of a molecule is single-crystal X-ray crystallography. While the crystal structure for this compound itself is not publicly available, data for the closely related compound, (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine, provides valuable insights. nih.gov The tert-butoxycarbonyl (Boc) group is another common protecting group for the piperidine nitrogen.

The crystallographic data for the Boc-protected analogue reveals a chair conformation for the piperidine ring. nih.gov In this structure, the fluorine atom and the hydroxyl group are in a cis-relationship. Such data provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule in the solid state.

Crystallographic Data for the Analogous (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| a (Å) | 7.7639 |

| b (Å) | 8.7343 |

| c (Å) | 8.4835 |

| β (°) | 98.013 |

This data for a closely related compound strongly suggests a similar chair conformation for this compound.

Conformational Preferences of Fluorinated Hydroxypiperidines

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two conformations is influenced by a variety of factors.

The introduction of a highly electronegative fluorine atom significantly impacts the conformational preferences of the piperidine ring. The "gauche effect," which involves a stabilizing interaction between adjacent electron-withdrawing groups, and hyperconjugative interactions, such as σ(C-H) to σ*(C-F) donation, play crucial roles. These stereoelectronic effects often lead to a preference for conformations that might seem sterically disfavored. The presence of fluorine can lead to more rigid structures, enabling the stabilization of well-defined conformers. nih.gov

In many fluorinated piperidines, particularly when the nitrogen is protonated or substituted with an electron-withdrawing group, there is a notable preference for the fluorine atom to occupy an axial position. researchgate.netd-nb.info This "axial fluorine preference" is often attributed to a stabilizing charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine atom. nih.gov Additionally, hyperconjugation between anti-periplanar C-H or C-N bonds and the low-lying C-F σ* orbital can further stabilize the axial conformer. nih.gov

For this compound, the interplay between the axial preference of the fluorine and the steric demands of the hydroxyl and Cbz groups will determine the dominant chair conformation. Computational studies on related systems have shown that the axial-F preference can be significant. d-nb.info

The nature of the substituent on the piperidine nitrogen has a profound effect on the ring's conformation. The benzyloxycarbonyl (Cbz) group is a relatively bulky protecting group. Its presence can influence the ring pucker and the axial/equatorial equilibrium of other substituents. The conformational behavior of piperidines with different N-protecting groups has been studied, revealing that both steric and electronic factors are at play. nih.gov For instance, computational investigations on N-Piv and N-Boc protected 3,5-difluoropiperidines showed that the conformational equilibrium can be solvent-dependent, with more polar solvents favoring the conformer with axial fluorine atoms. nih.gov The Cbz group, with its planar amide linkage and aromatic ring, will have its own set of conformational preferences that will couple with the inherent preferences of the fluorinated hydroxypiperidine ring.

Computational Chemistry Approaches to Conformational Analysis

Computational methods are indispensable for predicting and understanding the conformational behavior of molecules like this compound. These techniques allow for the calculation of the relative energies of different conformers, providing insights into their stability and population at equilibrium. The primary conformations of interest for this molecule are the two chair forms, which differ in the axial or equatorial positioning of the substituents.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for the accurate calculation of molecular structures and energies. For fluorinated piperidines, DFT computations have been shown to reliably predict the experimentally observed conformers. researchgate.net A systematic computational analysis of analogous fluorinated piperidine derivatives has been performed using the M06-2X functional with a def2-QZVPP basis set, which has proven effective in accounting for the complex interplay of forces that govern conformational preferences. researchgate.net

For this compound, DFT calculations would be employed to optimize the geometries of the possible chair conformers and to calculate their relative free energies (ΔG). The key equilibrium would be between the conformer with an axial fluorine and an equatorial hydroxyl group, and the one with an equatorial fluorine and an axial hydroxyl group. Studies on similar 3-fluoropiperidines have revealed a strong preference for the fluorine atom to occupy an axial position. researchgate.net This preference is often attributed to a combination of electrostatic interactions and hyperconjugation. researchgate.net Specifically, a favorable interaction between the C-F bond dipole and the nitrogen lone pair or a protonated nitrogen can stabilize the axial conformer. scientificupdate.com

The interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the conformational behavior of fluorinated piperidines. researchgate.net In the case of this compound, the bulky Cbz group will also exert a significant steric influence.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Fluorine Position | Hydroxyl Position | Relative Free Energy (ΔG) in kcal/mol (Gas Phase) | Relative Free Energy (ΔG) in kcal/mol (in Chloroform) |

| A | Axial | Equatorial | 0.00 | 0.00 |

| B | Equatorial | Axial | +1.5 | +1.2 |

Note: This table is illustrative and based on general trends observed for fluorinated piperidines. researchgate.net Actual values would require specific DFT calculations for this molecule.

Molecular Mechanics Force Field (MMFF) Calculations

Molecular Mechanics Force Field (MMFF) calculations offer a faster, albeit less accurate, alternative to DFT for conformational analysis. These methods use a classical mechanics framework to calculate the potential energy of a molecule as a function of its geometry. Force fields like COSMIC have been successfully used to predict the conformer energies of substituted piperidines and their salts. nih.gov

In this approach, the total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). For this compound, MMFF calculations could be used to perform a conformational search to identify all low-energy conformers. The electrostatic interactions, particularly between the polar C-F and O-H bonds and the N-Cbz group, would be a critical component of the force field parametrization. nih.gov While MMFF can provide a good initial assessment of the conformational landscape, the final relative energies are typically refined using higher-level methods like DFT.

Role of Solvation Models in Predicting Conformation

The conformation of a molecule can be significantly influenced by its environment. Solvation models are therefore crucial in computational chemistry to simulate the effect of a solvent on conformational preferences. For fluorinated piperidines, both experimental and computational studies have shown that solvent polarity can play a major role in stabilizing certain conformers. researchgate.netnih.gov

A polarizable continuum model (PCM) is a common approach used in conjunction with DFT calculations to account for solvent effects. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant. For this compound, performing DFT calculations with a PCM for different solvents (e.g., chloroform, water) would be essential. It has been observed in related systems that increasing solvent polarity can further stabilize the more polar axial-fluoro conformer due to a more favorable interaction of the molecular dipole moment with the solvent. researchgate.net Therefore, the choice of solvent can potentially be used to tune the conformational equilibrium of this molecule.

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environment and Coupling Constants

A ¹H NMR spectrum of cis-1-Cbz-3-fluoro-4-hydroxypiperidine would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, and the coupling constants (J) would provide information about the connectivity and stereochemical relationships between neighboring protons.

Expected ¹H NMR Data (Hypothetical)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | multiplet | - |

| Benzylic (CH₂) | ~5.1 | singlet | - |

| H-3 | 4.5-4.8 | doublet of multiplets | JH-F ≈ 48, JH-H |

| H-4 | 3.8-4.1 | multiplet | JH-H |

| Piperidine (B6355638) CH₂ | 2.8-3.8 | multiplets | JH-H |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. The presence of the fluorine atom would cause splitting of the signals for adjacent carbons (C-F coupling).

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (Hz) |

|---|---|---|

| Carbonyl (C=O) | ~155 | - |

| Aromatic (C₆H₅) | 127-137 | - |

| Benzylic (CH₂) | ~67 | - |

| C-3 | 88-92 | ¹JC-F ≈ 180-200 |

| C-4 | 68-72 | ²JC-F ≈ 15-25 |

¹⁹F NMR for Fluorine Environment

A ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the piperidine ring. The chemical shift and coupling to adjacent protons would confirm its environment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/HOESY) for Structural and Stereochemical Elucidation

Two-dimensional NMR techniques would be crucial for the complete structural and stereochemical assignment of the molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the molecular structure.

NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is essential for confirming the cis stereochemistry of the fluoro and hydroxy groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

| Technique | Expected Result |

|---|---|

| MS (ESI+) | [M+H]⁺ ≈ 254.1187 m/z, [M+Na]⁺ ≈ 276.1006 m/z |

Infrared (IR) Spectroscopy

IR spectroscopy would identify the presence of key functional groups in the molecule.

Expected IR Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=O (carbamate) | 1680-1700 |

| C-O | 1000-1300 |

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the assessment of purity and the separation of components in a mixture. For a compound such as this compound, HPLC is crucial for monitoring reaction progress, identifying impurities, and for quality control of the final product. The carboxybenzyl (Cbz) protecting group contains a phenyl ring, which is a strong chromophore, making the molecule well-suited for ultraviolet (UV) detection.

Reversed-phase HPLC is commonly employed for the analysis of Cbz-protected compounds. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.

While no specific HPLC method for this compound has been detailed in publicly available literature, methods for analogous Cbz-protected piperidines and other amino acid derivatives provide a strong basis for method development. For instance, the chemical purity of N-carbobenzyloxy-L-cyclohexylglycine has been determined using reversed-phase HPLC assays. The general conditions for such separations often involve a C18 column with a gradient elution system.

Table 1: Illustrative Reversed-Phase HPLC Parameters for Analysis of Cbz-Protected Piperidine Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (due to the Cbz group) |

| Column Temperature | 30 °C |

Note: This table represents typical starting conditions for method development for compounds structurally similar to this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The this compound molecule possesses two chiral centers (at C3 and C4), meaning it can exist as a pair of enantiomers. Chiral HPLC is a critical technique for separating these enantiomers to determine the enantiomeric excess (ee) or optical purity of a sample. This is particularly important in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the appropriate CSP and mobile phase is key to achieving successful enantioseparation.

Specific chiral HPLC methods for this compound are not readily found in published research. However, successful chiral separations have been reported for structurally related hydroxypiperidine and aminopiperidine derivatives, offering valuable insight into potential methodologies. For example, a normal-phase HPLC method was effectively developed for the enantiomeric separation of (S)-1-Boc-3-hydroxypiperidine and its (R)-isomer using a Chiralpak IC-3 column. Another study on piperidin-3-amine (B1201142) utilized a Chiralpak AD-H column after pre-column derivatization to introduce a chromophore. Given that the Cbz group in the target compound is already chromophoric, direct analysis without derivatization is feasible.

Table 2: Exemplary Chiral HPLC Conditions Based on Related Piperidine Compounds

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

|---|---|---|

| Chiral Stationary Phase | Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 x 250 mm, 3 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Ethanol with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 228 nm |

| Column Temperature | 25 °C | 30 °C |

Note: These conditions are based on methods developed for analogous Boc- and derivatized aminopiperidines and serve as a guide for separating enantiomers of this compound.

The successful application of these advanced analytical techniques is fundamental for the chemical and stereochemical characterization of this compound, ensuring its purity and suitability for further use in research and development.

Applications As a Scaffold in Medicinal Chemistry Research

Design and Synthesis of Derivatives for Biological Evaluation

The true value of cis-1-Cbz-3-fluoro-4-hydroxypiperidine lies in its utility as a template for creating diverse libraries of compounds. The Cbz group on the nitrogen can be readily removed and replaced with a variety of substituents, and the hydroxyl group serves as a convenient point for further chemical modification. This allows chemists to systematically alter the structure to probe its interaction with biological targets. The synthesis of such derivatives is often aimed at improving potency, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.comresearchgate.net

Peptides are crucial signaling molecules, but their use as drugs is hampered by poor stability and bioavailability. Peptidomimetics are compounds that mimic the structure and function of peptides but with improved drug-like properties. The conformationally constrained piperidine (B6355638) ring of this compound makes it an excellent surrogate for amino acid residues like proline in a peptide sequence.

By replacing a flexible portion of a peptide with this rigid scaffold, researchers can lock the molecule into a bioactive conformation, potentially increasing its affinity for a target receptor. The synthesis involves incorporating the deprotected piperidine core into a growing peptide chain using standard amide coupling techniques. The resulting α/β-peptides are often more resistant to degradation by proteases. nih.gov The hydroxyl and fluoro groups can offer additional interaction points within the peptide structure or with the target receptor, a feature not available with a simple proline ring. nih.gov

Protein kinases are a major class of drug targets, particularly in oncology. Kinase inhibitors often feature a heterocyclic scaffold that anchors the molecule in the ATP-binding pocket of the enzyme. nih.gov The this compound framework is well-suited for this role. Its non-planar structure provides an excellent way to project substituents into different regions of the kinase binding site, potentially leading to high potency and selectivity. biorxiv.orgacs.org

The design strategy often involves attaching a known hinge-binding motif to the piperidine nitrogen and using the rest of the scaffold to explore other pockets within the active site. nih.gov For example, derivatives can be synthesized where aryl groups are attached to the nitrogen or ether/ester linkages are made at the C4-hydroxyl position to target hydrophobic regions. The fluorine at the C3-position can enhance binding affinity and improve metabolic stability. mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is an ideal platform for systematic SAR exploration. researchgate.net By creating a series of analogs where each part of the molecule is varied systematically—the substituent on the nitrogen, the group attached to the hydroxyl, or even the stereochemistry of the ring—researchers can map the requirements for biological activity. nih.govpolyu.edu.hk

For instance, replacing the fluorine atom with hydrogen or another halogen can reveal the importance of that specific interaction. nih.gov Similarly, comparing the activity of the cis-isomer to the trans-isomer can highlight the optimal geometry for target binding. These studies are crucial for optimizing a lead compound into a viable drug candidate. nih.gov

| Analog Modification | Rationale for Synthesis | Observed Impact on Activity (Example) | Reference |

|---|---|---|---|

| Removal of C3-Fluorine | To determine the contribution of the fluorine atom to binding affinity and metabolic stability. | Can lead to a decrease in potency due to loss of a key interaction or an increase if the fluorine created an unfavorable steric clash. | nih.gov |

| Inversion of C4-Hydroxyl Stereochemistry (trans) | To probe the required 3D orientation of the hydrogen-bond donor/acceptor for target engagement. | Often results in a significant loss of activity, indicating a specific geometric requirement for the hydroxyl group's interaction. | nih.gov |

| Replacement of N-Cbz with N-benzyl | To explore interactions in a different pocket of the binding site and alter physicochemical properties. | Activity may increase or decrease depending on the specific interactions of the benzyl (B1604629) group with the target protein. | nih.gov |

| Alkylation/Arylation of C4-Hydroxyl | To block hydrogen bonding and explore a nearby hydrophobic pocket. | Typically abolishes activity if the hydroxyl is a critical H-bond donor, but can improve activity if a hydrophobic interaction is gained. | nih.gov |

Role in Modulating Biological Interactions

The specific atoms and functional groups on a scaffold dictate how it interacts with its biological target. The fluoro and hydroxyl groups on the this compound ring play a crucial role in mediating these interactions.

Hydrogen bonds are among the most important non-covalent interactions in protein-ligand binding. The C4-hydroxyl group of the scaffold can act as both a hydrogen bond donor (with its proton) and a hydrogen bond acceptor (with its oxygen lone pairs). This allows it to form strong, directional interactions with amino acid residues like aspartate, glutamate, or serine in a protein's active site. nih.gov

The C3-fluorine atom, being highly electronegative, is a weak hydrogen bond acceptor. nih.gov While less significant than the hydroxyl group's interactions, it can still form favorable contacts with backbone N-H groups or other hydrogen bond donors. Furthermore, the introduction of fluorine can influence the acidity of neighboring protons and the conformation of the piperidine ring, which in turn affects how the hydroxyl group is presented to the protein target. researchgate.net

Development of New Chemical Entities (NCEs)

The design and synthesis of New Chemical Entities (NCEs) are central to drug discovery, aiming to produce compounds with novel mechanisms of action or improved therapeutic indices. The structural and electronic properties of this compound make it a valuable scaffold for the development of NCEs. The presence of the fluorine atom, a bioisostere of a hydrogen atom or a hydroxyl group, can significantly influence the physicochemical properties of a molecule.

Intermediates in Drug Candidate Synthesis

This compound is recognized as a key intermediate in the synthesis of more complex molecules destined for pharmaceutical applications. chemshuttle.com Its protected piperidine ring, substituted with both fluoro and hydroxyl groups, offers multiple points for chemical modification. The carbobenzyloxy (Cbz) protecting group on the nitrogen can be readily removed under various conditions to allow for the introduction of diverse substituents, a crucial step in the construction of a chemical library for screening. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, while the fluorine atom can enhance metabolic stability and modulate the basicity (pKa) of the piperidine nitrogen.

While specific, publicly disclosed drug candidates synthesized directly from this compound are not readily found in the literature, its utility is inferred from the widespread use of fluorinated piperidine scaffolds in a range of therapeutic areas. The strategic placement of fluorine can lead to improved pharmacokinetic and pharmacodynamic properties.

Strategies for Improving Potency and Selectivity

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing potency and selectivity. The high electronegativity of fluorine can lead to more favorable interactions with target proteins, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

The cis-3-fluoro-4-hydroxypiperidine scaffold offers a unique conformational rigidity that can be exploited to improve selectivity. By locking the molecule into a specific three-dimensional arrangement, it is possible to design ligands that fit precisely into the binding site of a target receptor or enzyme while avoiding off-target interactions. This can lead to a reduction in side effects and an improved safety profile.

Furthermore, the strategic placement of the fluorine atom can modulate the basicity of the piperidine nitrogen. This is a critical parameter for many drug candidates, as it influences their solubility, permeability, and interaction with biological targets. Fine-tuning the pKa can lead to optimized absorption, distribution, metabolism, and excretion (ADME) properties, as well as reduced affinity for unintended targets like the hERG potassium channel, which is often associated with cardiac toxicity.

Future Directions in Drug Discovery Utilizing the this compound Scaffold

The unique combination of features in the this compound scaffold positions it as a valuable tool for future drug discovery efforts.

Exploration of Diverse Pharmacological Targets

The versatility of the fluorinated piperidine core allows for its incorporation into molecules targeting a wide array of pharmacological classes. Derivatives of this scaffold could be investigated for activity against G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. The ability to systematically modify the scaffold at multiple positions will enable the generation of focused libraries for screening against these targets. For example, the piperidine nitrogen can be functionalized to target the orthosteric or allosteric sites of GPCRs, while modifications at the hydroxyl group could be used to probe interactions with specific enzyme active sites.

Advanced Synthetic Methodologies for Library Generation

The efficient construction of diverse chemical libraries is a cornerstone of modern drug discovery. Future work with the this compound scaffold will likely involve the application of advanced synthetic methodologies to accelerate the generation of novel derivatives. Techniques such as parallel synthesis and diversity-oriented synthesis can be employed to rapidly create large numbers of compounds with varied substitution patterns.

Furthermore, the development of novel catalytic methods for the functionalization of the piperidine ring will open up new avenues for chemical space exploration. For instance, C-H activation methodologies could allow for the direct introduction of substituents at otherwise unreactive positions on the scaffold, leading to the creation of truly novel molecular architectures. The integration of computational modeling and automated synthesis will further streamline the design and production of libraries based on this promising scaffold.

Q & A

Q. How can researchers optimize the synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters (temperature, solvent polarity, catalyst loading) and protecting group strategies. For example, the Cbz (carbobenzyloxy) group may necessitate hydrogenolysis conditions compatible with the fluorinated piperidine core. A PICO framework (Population: reaction intermediates; Intervention: varying catalysts; Comparison: yield/purity metrics; Outcome: optimized protocol) can structure experimental design . Analytical techniques like HPLC (for purity) and -NMR (to confirm fluorination) are critical for validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS hazard classifications (e.g., skin/eye irritation, respiratory risks) and Safety Data Sheets (SDS) for guidance . Implement engineering controls (fume hoods) and PPE (nitrile gloves, goggles). Emergency protocols for spills or exposure should align with SDS Section 4 (e.g., rinsing eyes with water for 15 minutes, avoiding induced vomiting upon ingestion) . Stability under storage conditions (e.g., inert atmosphere, −20°C) must also be validated to prevent degradation .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Use chiral HPLC or polarimetry to confirm the cis configuration. Comparative analysis with known diastereomers (e.g., trans-isomers) via - and -NMR can identify coupling constants (-values) and NOE correlations indicative of spatial proximity between the Cbz, fluoro, and hydroxyl groups . X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities in test compounds. Conduct a meta-analysis of published data using PRISMA guidelines to identify confounding variables . Replicate key studies under standardized conditions, including rigorous impurity profiling (LC-MS, -NMR) . Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate variables affecting potency or selectivity .

Q. How does the stereoelectronic effect of the 3-fluoro substituent influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Computational modeling (DFT, molecular orbital analysis) can quantify the electron-withdrawing effect of fluorine on adjacent functional groups. Compare reaction kinetics (e.g., nucleophilic substitution at C4-hydroxyl) between fluorinated and non-fluorinated analogs. Spectroscopic techniques (IR, Raman) may reveal changes in hydrogen-bonding networks due to fluorine’s electronegativity .

Q. What advanced analytical methods are required to characterize degradation products of this compound under accelerated stability testing?

- Methodological Answer : Employ forced degradation studies (heat, light, pH extremes) followed by LC-HRMS/MS to identify degradation pathways (e.g., deprotection of Cbz, oxidation of hydroxyl). Quantify impurities using reference standards (e.g., EP/ICH guidelines) and validate methods per ICH Q2(R1) . Structural elucidation of degradants may require 2D-NMR (COSY, HSQC) or X-ray diffraction .

Q. How can researchers design a PICOT-compliant study to evaluate this compound as a protease inhibitor scaffold?

- Methodological Answer : Define PICOT elements:

- P opulation: Target protease (e.g., HIV-1 protease).

- I ntervention: cis-1-Cbz-3-fluoro-4-hydroxypiperidine derivatives.

- C omparison: Existing inhibitors (e.g., lopinavir).

- O utcome: IC, selectivity index.

- T imeframe: Kinetics over 24–72 hours.

Use surface plasmon resonance (SPR) for binding affinity and molecular dynamics simulations to predict binding poses .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies?

- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Assess goodness-of-fit via R and AIC values. For multi-target effects, apply global fitting models or Bayesian hierarchical models to account for inter-experiment variability . Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible biological assays?

- Methodological Answer : Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like enantiomeric excess (>98%) and residual solvent limits (<0.1%). Use process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Statistical process control (SPC) charts can track variability and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.